molecular formula C15H27N5O7 B3317491 Tetrapeptide-21 CAS No. 960608-17-7

Tetrapeptide-21

Cat. No.: B3317491
CAS No.: 960608-17-7
M. Wt: 389.40 g/mol
InChI Key: CUVSTAMIHSSVKL-UWVGGRQHSA-N
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Description

Tetrapeptide-21, also known as GEKG-peptide, is a synthetic peptide composed of four amino acids: glycine, glutamic acid, lysine, and glycine. This peptide mimics a sequence found in several extracellular matrix proteins, such as collagens and elastin. It is renowned for its ability to boost collagen, hyaluronic acid, and fibronectin production, making it a popular ingredient in anti-aging skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapeptide-21 is typically synthesized using solid-phase peptide synthesis (SPPS), a method introduced by R. Bruce Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-21 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups .

Scientific Research Applications

Tetrapeptide-21 has a wide range of scientific research applications, including:

Mechanism of Action

Tetrapeptide-21 exerts its effects by mimicking natural extracellular matrix proteins, thereby stimulating dermal fibroblasts to produce collagen, hyaluronic acid, and fibronectin. This leads to enhanced skin hydration, elasticity, and overall structural integrity. The peptide interacts with specific receptors on fibroblasts, triggering intracellular signaling pathways that upregulate the expression of genes involved in extracellular matrix production .

Comparison with Similar Compounds

Uniqueness of Tetrapeptide-21: this compound is unique due to its specific amino acid sequence (glycine-glutamic acid-lysine-glycine) that closely mimics natural extracellular matrix proteins. This allows it to effectively stimulate collagen and hyaluronic acid production, making it a potent anti-aging ingredient .

Properties

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O7/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVSTAMIHSSVKL-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242108
Record name Tetrapeptide-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960608-17-7
Record name GEKG peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960608177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapeptide-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179JUC43HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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